molecular formula C17H16FN3O3 B11304132 2-(4-fluorophenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide

2-(4-fluorophenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide

Cat. No.: B11304132
M. Wt: 329.32 g/mol
InChI Key: HRSQUWQKELZRJQ-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is a complex organic compound that features a combination of fluorophenoxy, furan, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction can be used to couple a furan derivative with a fluorophenyl boronic acid under the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

2-(4-FLUOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or interfere with receptor signaling pathways . The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of fluorophenoxy, furan, and pyrazole moieties in 2-(4-FLUOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE gives it distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H16FN3O3

Molecular Weight

329.32 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]propanamide

InChI

InChI=1S/C17H16FN3O3/c1-12(24-14-6-4-13(18)5-7-14)17(22)20-16-8-9-19-21(16)11-15-3-2-10-23-15/h2-10,12H,11H2,1H3,(H,20,22)

InChI Key

HRSQUWQKELZRJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=NN1CC2=CC=CO2)OC3=CC=C(C=C3)F

Origin of Product

United States

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